molecular formula C10H5ClF2N2O2 B4183353 2-chloro-4,5-difluoro-N-3-isoxazolylbenzamide

2-chloro-4,5-difluoro-N-3-isoxazolylbenzamide

Cat. No. B4183353
M. Wt: 258.61 g/mol
InChI Key: PEHSYMXNPLNMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-3-isoxazolylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DFB or difluoro-benzamide and belongs to the family of isoxazoles. DFB has been shown to have promising results in pre-clinical studies for the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DFB has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. This results in the upregulation of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, DFB has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DFB has been shown to have a range of biochemical and physiological effects in pre-clinical studies. In cancer cells, DFB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, DFB has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In addition, DFB has been shown to have neuroprotective effects in pre-clinical studies, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DFB has also been shown to have low toxicity in pre-clinical studies, making it a promising candidate for further development. However, there are also limitations to the use of DFB in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of DFB. One potential application is in the treatment of cancer, where DFB has shown promising results in pre-clinical studies. Further research is needed to determine its safety and efficacy in humans, and to develop new formulations and delivery methods for optimal therapeutic effect. In addition, DFB has shown potential in the treatment of inflammation and neurodegenerative diseases, which also require further investigation. Overall, DFB is a promising compound that has the potential to be developed into a new class of therapeutics for a range of diseases.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFB has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, DFB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O2/c11-6-4-8(13)7(12)3-5(6)10(16)14-9-1-2-17-15-9/h1-4H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSYMXNPLNMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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